Corotoxigenin
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Overview
Description
Corotoxigenin is a cardenolide, a type of steroid glycoside, primarily found in plants such as Asclepias subulata. It is known for its ability to inhibit the Na+/K±ATPase activity, which is crucial for maintaining cell ion homeostasis .
Preparation Methods
Corotoxigenin can be extracted from plants like Asclepias subulata. The extraction process typically involves using solvents such as ethanol to obtain the compound from the plant material
Chemical Reactions Analysis
Corotoxigenin undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Corotoxigenin has several scientific research applications. It has been studied for its inhibitory effects on the Na+/K±ATPase activity, which has implications for cancer research due to its cytotoxic effects on cancer cell lines . Additionally, this compound has been investigated for its potential use in treating cardiovascular diseases and as an antiproliferative agent against heterocyclic aromatic amines .
Mechanism of Action
Corotoxigenin exerts its effects by inhibiting the Na+/K±ATPase enzyme. This inhibition disrupts the ion balance within cells, leading to various physiological effects. The molecular targets involved in this mechanism include amino acid residues such as Thr 797 and Gln 111, which are essential for the interaction with the Na+/K±ATPase .
Comparison with Similar Compounds
Corotoxigenin is similar to other cardenolides such as calotropin and digitoxin. it is unique in its specific interactions with the Na+/K±ATPase enzyme and its distinct inhibitory effects. Other similar compounds include glucothis compound and desglucouzarin .
Properties
CAS No. |
468-20-2 |
---|---|
Molecular Formula |
C23H32O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C23H32O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h10,13,15-19,25,27H,2-9,11-12H2,1H3/t15-,16-,17+,18-,19+,21+,22+,23-/m0/s1 |
InChI Key |
JNTNUSUPTSNMNJ-AULARHRYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@@H]5[C@@]3(CC[C@@H](C5)O)C=O |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CCC(C5)O)C=O |
Origin of Product |
United States |
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